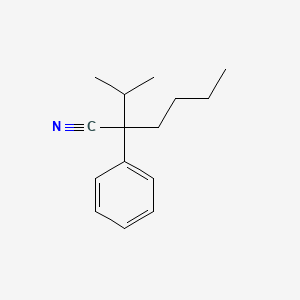
2-Phenyl-2-propan-2-ylhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-propan-2-ylhexanenitrile is an organic compound that belongs to the nitrile family It is characterized by the presence of a phenyl group, an isopropyl group, and a nitrile group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2-Phenyl-2-propan-2-ylhexanenitrile involves the Grignard reaction.
Nitrile Formation from Halides: Another method involves the substitution of halides with cyanide ions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Phenyl-2-propan-2-ylhexanenitrile can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Sodium or potassium cyanide in ethanol is used for introducing the nitrile group.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reactants used.
Scientific Research Applications
2-Phenyl-2-propan-2-ylhexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving nitrile metabolism and its effects on biological systems.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-propan-2-ylhexanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and isopropyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: This compound is structurally similar but lacks the nitrile group.
2-Phenylpropenal: Another related compound, which has an aldehyde group instead of a nitrile group.
Uniqueness
2-Phenyl-2-propan-2-ylhexanenitrile is unique due to the presence of both a phenyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
29850-96-2 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-phenyl-2-propan-2-ylhexanenitrile |
InChI |
InChI=1S/C15H21N/c1-4-5-11-15(12-16,13(2)3)14-9-7-6-8-10-14/h6-10,13H,4-5,11H2,1-3H3 |
InChI Key |
HRTKNUQTLBTMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
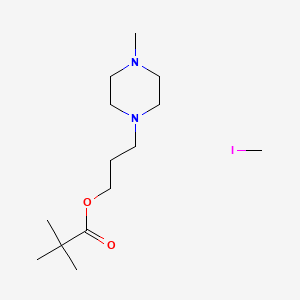

![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
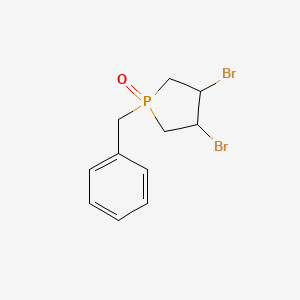
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
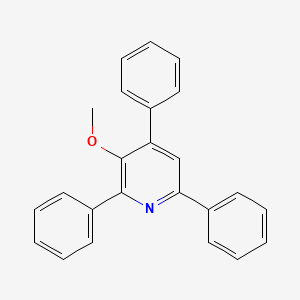
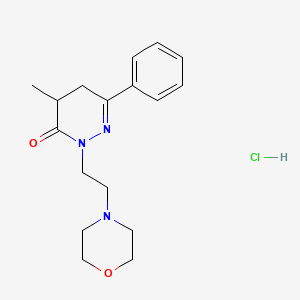


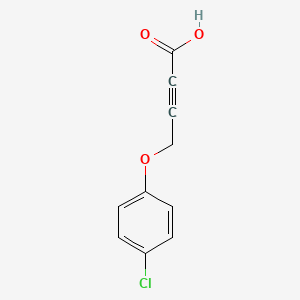

![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)

